molecular formula C22H32O3 B13825180 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one

Cat. No.: B13825180
M. Wt: 344.5 g/mol
InChI Key: FKJJNZOSMGUJJO-LBYDKSIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one is a synthetic steroid compound with the molecular formula C22H32O3 and a molecular weight of 344.49 g/mol . It is known for its unique structure, which includes an ethoxy group at the 3-position and a methyl group at the 6-position on the androstadiene backbone.

Preparation Methods

The synthesis of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes:

    Ethoxylation: Introduction of the ethoxy group at the 3-position.

    Methylation: Addition of a methyl group at the 6-position.

    Hydroxylation: Introduction of a hydroxyl group at the 11-beta position.

    Cyclization and Dehydrogenation: Formation of the androstadiene structure.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways and molecular targets depend on the specific context and application .

Comparison with Similar Compounds

3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one can be compared with other similar steroid compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S)-3-ethoxy-11-hydroxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C22H32O3/c1-5-25-14-8-9-21(3)17(11-14)13(2)10-15-16-6-7-19(24)22(16,4)12-18(23)20(15)21/h11,15-16,18,20,23H,5-10,12H2,1-4H3/t15-,16-,18-,20+,21-,22-/m0/s1

InChI Key

FKJJNZOSMGUJJO-LBYDKSIMSA-N

Isomeric SMILES

CCOC1=CC2=C(C[C@H]3[C@@H]4CCC(=O)[C@]4(C[C@@H]([C@@H]3[C@]2(CC1)C)O)C)C

Canonical SMILES

CCOC1=CC2=C(CC3C4CCC(=O)C4(CC(C3C2(CC1)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.